5-O-Phosphoryl-kdo

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

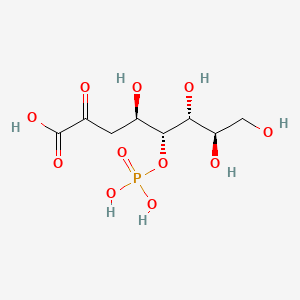

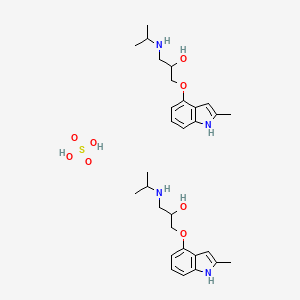

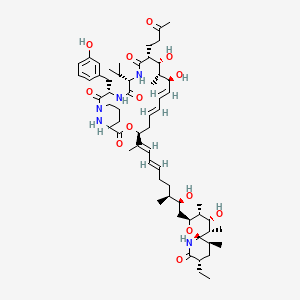

5-O-Phosphoryl-kdo is a significant biochemical compound found in the lipopolysaccharides of Gram-negative bacteria. It plays a crucial role in the structure and function of bacterial cell walls, particularly in the assembly of lipopolysaccharides, which are essential for bacterial viability and pathogenicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Phosphoryl-kdo typically involves the condensation of phosphoenolpyruvate with D-arabinose 5-phosphate. This reaction is catalyzed by the enzyme 3-deoxy-8-phosphooctulonate synthase. The reaction proceeds through an aldol-like condensation, forming a bis-phosphorylated tetrahedral intermediate, which then collapses to eliminate a phosphate group .

Industrial Production Methods

Industrial production of this compound is not extensively documented, but it generally follows similar biochemical pathways as those used in laboratory synthesis. The process involves the use of microbial fermentation techniques to produce the necessary enzymes and substrates, followed by enzymatic synthesis under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions

5-O-Phosphoryl-kdo primarily undergoes hydrolysis and phosphorylation reactions. It can be hydrolyzed under both mild and strong acid conditions to release 2-Keto-3-deoxyoctonate and phosphate .

Common Reagents and Conditions

Hydrolysis: Strong acid treatment (e.g., hydrochloric acid) is commonly used to hydrolyze this compound.

Phosphorylation: Enzymatic phosphorylation using specific kinases can be employed to modify the compound.

Major Products

The major products formed from the hydrolysis of this compound are 2-Keto-3-deoxyoctonate and inorganic phosphate .

Applications De Recherche Scientifique

5-O-Phosphoryl-kdo has several important applications in scientific research:

Chemistry: It is used as a model compound to study the structure and function of bacterial lipopolysaccharides.

Biology: It plays a role in understanding bacterial cell wall biosynthesis and the mechanisms of bacterial pathogenicity.

Medicine: Research on this compound contributes to the development of antibiotics targeting bacterial cell wall synthesis.

Industry: It is used in the production of bacterial lipopolysaccharides for various industrial applications

Mécanisme D'action

5-O-Phosphoryl-kdo exerts its effects by participating in the biosynthesis of bacterial lipopolysaccharides. It acts as a precursor in the assembly of the core oligosaccharide region of lipopolysaccharides, linking lipid A to the core oligosaccharide. This linkage is crucial for the structural integrity and function of the bacterial outer membrane .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Deoxy-D-manno-octulosonic acid (KDO): A closely related compound that also plays a role in bacterial lipopolysaccharide biosynthesis.

2-Dehydro-3-deoxy-D-octonate-8-phosphate: Another related compound involved in similar biochemical pathways.

Uniqueness

5-O-Phosphoryl-kdo is unique due to its specific role in the phosphorylation and assembly of bacterial lipopolysaccharides. Its presence is critical for the structural integrity of the bacterial cell wall, making it a potential target for antibiotic development .

Propriétés

Numéro CAS |

57717-01-8 |

|---|---|

Formule moléculaire |

C8H15O11P |

Poids moléculaire |

318.17 g/mol |

Nom IUPAC |

(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-2-oxo-5-phosphonooxyoctanoic acid |

InChI |

InChI=1S/C8H15O11P/c9-2-5(12)6(13)7(19-20(16,17)18)3(10)1-4(11)8(14)15/h3,5-7,9-10,12-13H,1-2H2,(H,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 |

Clé InChI |

VIKPNTGSTZAZIG-SHUUEZRQSA-N |

SMILES |

C(C(C(C(C(CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |

SMILES canonique |

C(C(C(C(C(CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |

| 57717-01-8 | |

Synonymes |

2-keto-3-deoxy-5-phosphooctonate 2-keto-3-deoxyoctonate-5-phosphate 5-O-phosphoryl-KDO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate;hydrochloride](/img/structure/B1239124.png)

![2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid](/img/structure/B1239130.png)

![{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1239142.png)